GSK2656157

概要

説明

GSK2656157は、タンパク質キナーゼR様小胞体キナーゼ(PERK)の非常に選択的で強力な阻害剤です。 この化合物は、無細胞アッセイにおいて0.9 nMのIC50値でPERKを阻害する能力で知られています 。PERKは、小胞体ストレスに応答して活性化される、小胞体ストレス応答(UPR)における重要な役割を果たしています。 This compoundは、特に腫瘍学および感染症において、その潜在的な治療的用途について広く研究されています .

準備方法

合成ルートと反応条件: GSK2656157の合成には、主要な中間体の調製から始まる、複数のステップが含まれます。 重要なステップの1つは、4-フルオロインドールと酢酸の反応であり、その後、水酸化ナトリウムで中和されます 。 最終生成物は、DMF(ジメチルホルムアミド)やDMSO(ジメチルスルホキシド)などの溶媒を使用するなど、さまざまな試薬と条件を含む一連の反応によって得られます .

工業生産方法: this compoundの工業生産は、同様の合成ルートに従いますが、より大規模に行われます。このプロセスには、最終生成物の純度と一貫性を確保するための厳格な品質管理対策が含まれています。 HPLC(高速液体クロマトグラフィー)やNMR(核磁気共鳴)分光法などの技術を使用して、化合物の化学構造と純度を確認します .

化学反応の分析

反応の種類: GSK2656157は、その構造中の反応性官能基の存在により、主に置換反応を受けます。 特定の条件下では、酸化および還元反応にも参加できます .

一般的な試薬と条件: this compoundを含む反応で使用される一般的な試薬には、酢酸、水酸化ナトリウム、DMF、およびDMSOが含まれます。 反応は通常、最適な収率を得るために、制御された温度およびpH条件下で行われます .

形成される主な生成物: this compoundを含む反応から形成される主な生成物は、主に元の化合物の誘導体であり、コア構造は保持されますが、異なる官能基を示します。

科学研究の応用

This compoundは、特に化学、生物学、医学、および産業の分野において、幅広い科学研究の用途を持っています。 化学では、さまざまな細胞プロセスにおけるPERKの役割を研究するためのツール化合物として使用されます 。 生物学では、結核菌カルメット・ゲラン株感染によって誘導されるマクロファージのパイロトーシスを軽減することが示されています 。 医学では、this compoundは、腫瘍学におけるその潜在的な治療的用途について調査されており、抗腫瘍および抗血管新生活性を示しています 。 さらに、UPR経路を標的とする新しい治療薬を開発するために、産業研究で使用されています .

科学的研究の応用

Cancer Therapy

Mechanism of Action

GSK2656157 inhibits PERK, which plays a crucial role in the unfolded protein response (UPR). By inhibiting PERK, this compound can induce apoptosis in cancer cells that rely on UPR for survival under stress conditions such as hypoxia and nutrient deprivation. Studies have shown that this compound effectively reduces tumor growth in various human tumor xenograft models.

Case Studies

- Antitumor Activity in Mice : In vivo studies demonstrated that treatment with this compound at doses of 50 or 150 mg/kg resulted in significant dose-dependent inhibition of tumor growth across multiple human tumor xenograft models .

- Cell Death Mechanism : Research indicated that this compound promotes cell death independent of eIF2α phosphorylation, suggesting alternative pathways through which PERK inhibition can affect tumor cells .

Neurodegenerative Diseases

This compound has been explored for its potential in treating neurodegenerative conditions linked to ER stress.

Research Findings

- Protection Against Neurodegeneration : In studies involving prion-infected mice, this compound demonstrated protective effects against neurodegeneration and clinical symptoms, indicating its potential utility in neurodegenerative disease therapies .

Infectious Diseases

Recent studies have highlighted the role of this compound in modulating immune responses during infections.

Case Studies

- BCG Infection Model : In experiments with THP-1 macrophages and C57BL/6J mice infected with Mycobacterium bovis BCG, this compound was shown to suppress pyroptosis (a form of programmed cell death) and reduce inflammatory responses. This was evidenced by decreased expression of pro-inflammatory cytokines such as IL-1β and IL-18, as well as reduced lung damage and bacterial colonization .

Data Tables

The following table summarizes key findings from various studies on the applications of this compound:

作用機序

GSK2656157は、UPRに関与する重要なキナーゼであるPERKを選択的に阻害することでその効果を発揮します。 PERKの阻害により、真核生物翻訳開始因子2α(eIF2α)のリン酸化が阻害され、全体的なタンパク質合成の減少と小胞体ストレスの軽減につながります 。 このメカニズムは、UPRがしばしば急速な細胞成長と生存をサポートするために上方制御される癌細胞において特に重要です .

類似化合物の比較

This compoundは、GSK2606414やAMG44などの他のPERK阻害剤とよく比較されます。 3つの化合物はすべて高い効力でPERKを阻害しますが、this compoundは、その選択性とアポトーシスを減少させ、過剰なオートファジーを阻害する能力においてユニークです 。 GSK2606414とAMG44もPERKを標的としますが、結合プロファイルとオフターゲット効果が異なります 。 This compoundのユニークな特性により、UPRを研究し、新しい治療戦略を開発するための貴重なツールとなります .

類似化合物

- GSK2606414

- AMG44

これらの化合物は、類似の作用機序を共有していますが、選択性とオフターゲット効果が異なります。そのため、this compoundは、特定の研究用途に適した選択肢となっています .

類似化合物との比較

GSK2656157 is often compared with other PERK inhibitors such as GSK2606414 and AMG44. While all three compounds inhibit PERK with high potency, this compound is unique in its selectivity and ability to reduce apoptosis and inhibit excessive autophagy . GSK2606414 and AMG44 also target PERK but have different binding profiles and off-target effects . The unique properties of this compound make it a valuable tool in studying the UPR and developing new therapeutic strategies .

Similar Compounds

- GSK2606414

- AMG44

These compounds share similar mechanisms of action but differ in their selectivity and off-target effects, making this compound a preferred choice for specific research applications .

生物活性

GSK2656157 is a selective inhibitor of the protein kinase PERK (PKR-like ER kinase), which plays a crucial role in the unfolded protein response (UPR) and is implicated in various pathological conditions, including cancer and neurodegenerative diseases. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound inhibits PERK by binding to its ATP-binding site, leading to decreased phosphorylation of eIF2α and subsequent modulation of downstream targets such as ATF4 and CHOP. The compound exhibits high selectivity for PERK, with an IC50 in the range of 10-30 nmol/L against PERK and minimal activity against other kinases .

In Vitro Studies

Research has demonstrated that this compound effectively suppresses stress-induced autophosphorylation of PERK and reduces the expression of pro-inflammatory cytokines such as IL-1β and IL-18 in various cell lines .

Table 1: Summary of In Vitro Effects of this compound

| Cell Type | Treatment Concentration | Effect on eIF2α Phosphorylation | Effect on Cytokine Expression |

|---|---|---|---|

| THP-1 Macrophages | 50 nmol/L | Decreased | Reduced IL-1β, IL-18 |

| HT29 Cells | 10 nmol/L | Decreased | Not assessed |

| LoVo Cells | 20 nmol/L | Decreased | Not assessed |

In Vivo Studies

This compound has been evaluated in various animal models, particularly in studies involving C57BL/6J mice. It has shown significant efficacy in reducing lung inflammation and damage in models of bacterial infection (e.g., BCG infection) by inhibiting pyroptosis .

Case Study: Effects on BCG-Infected Mice

In a study involving BCG-infected mice treated with this compound at a dosage of 50 mg/kg/day for 28 days:

- Lung Damage : Significant reduction in lung damage was observed.

- Bacterial Colonization : A decrease in bacterial colonization was noted.

- Cytokine Levels : IL-1β and IL-18 levels were significantly lower compared to control groups .

Pharmacological Profile

This compound's pharmacodynamics have been characterized through multiple studies. Administration resulted in dose-dependent inhibition of tumor growth in xenograft models, indicating its potential as an antitumor agent .

Table 2: Pharmacodynamic Effects in Tumor Xenografts

| Treatment Group | Dosage (mg/kg) | Tumor Growth Inhibition (%) |

|---|---|---|

| Control | - | 0 |

| This compound (oral) | 150 | 65 |

| This compound (oral) | 300 | 80 |

Broader Implications

The inhibition of PERK by this compound not only affects tumor growth but also has implications for neurodegenerative diseases. Studies suggest that it may protect against neurodegeneration induced by stressors independent of its effects on eIF2α phosphorylation, showcasing its potential utility beyond oncology .

特性

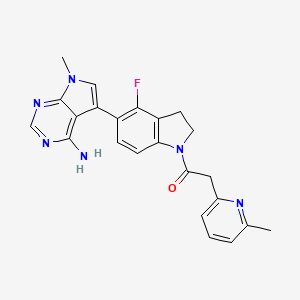

IUPAC Name |

1-[5-(4-amino-7-methylpyrrolo[2,3-d]pyrimidin-5-yl)-4-fluoro-2,3-dihydroindol-1-yl]-2-(6-methylpyridin-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21FN6O/c1-13-4-3-5-14(28-13)10-19(31)30-9-8-16-18(30)7-6-15(21(16)24)17-11-29(2)23-20(17)22(25)26-12-27-23/h3-7,11-12H,8-10H2,1-2H3,(H2,25,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRWSIEBRGXYXAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)CC(=O)N2CCC3=C2C=CC(=C3F)C4=CN(C5=NC=NC(=C45)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21FN6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101103941 | |

| Record name | 1-[5-(4-Amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-4-fluoro-2,3-dihydro-1H-indol-1-yl]-2-(6-methyl-2-pyridinyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101103941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1337532-29-2 | |

| Record name | 1-[5-(4-Amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-4-fluoro-2,3-dihydro-1H-indol-1-yl]-2-(6-methyl-2-pyridinyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1337532-29-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[5-(4-Amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-4-fluoro-2,3-dihydro-1H-indol-1-yl]-2-(6-methyl-2-pyridinyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101103941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: GSK2656157 is a potent, selective, and ATP-competitive inhibitor of PERK [, ]. PERK, or protein kinase R (PKR)-like endoplasmic reticulum kinase, is a key component of the unfolded protein response (UPR), which is activated in response to endoplasmic reticulum (ER) stress [, ]. Upon activation, PERK phosphorylates the α subunit of eukaryotic initiation factor 2 (eIF2α) at serine 51, leading to a global reduction in protein translation and the preferential translation of specific mRNAs, including activating transcription factor 4 (ATF4) [, ]. ATF4 then induces the transcription of genes involved in adaptation to ER stress, such as the pro-apoptotic transcription factor CHOP [, , ].

ANone: * Full Chemical Name: 1-(5-(4-amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-4-fluoroindolin-1-yl)-2-(6-methylpyridin-2-yl)ethanone* Molecular Formula: C24H22FN7O * Molecular Weight: 443.48 g/mol

ANone: The provided research papers primarily focus on the biological activity and therapeutic potential of this compound. Therefore, detailed information about its material compatibility and stability under various conditions is limited.

ANone: this compound is a small-molecule inhibitor designed to target the enzymatic activity of PERK. It is not reported to possess catalytic properties itself, and its primary applications are in the context of biological research and drug development.

A: Yes, computational chemistry, specifically molecular docking and molecular dynamics simulations, have been employed to investigate the interaction of this compound and its analogs with PERK and other kinases like RIPK1 [, ]. These studies help to explain the binding modes, selectivity profiles, and potential off-target effects of these compounds, providing insights for the design of more selective PERK inhibitors.

A: Research suggests that modifying the structure of this compound, particularly by introducing a substituent on the para-position of the pyridinyl ring, can alter its selectivity for PERK versus other kinases like RIPK1 []. This finding highlights the importance of structural modifications in influencing the activity, potency, and selectivity of PERK inhibitors.

ANone: The provided research papers primarily focus on the scientific aspects of this compound. Consequently, information regarding specific SHE regulations is not discussed. As a research compound, it is crucial to handle this compound following appropriate laboratory safety procedures and guidelines.

A: Studies in mice demonstrate that this compound exhibits dose- and time-dependent pharmacodynamic responses. Oral administration of the drug leads to measurable inhibition of PERK autophosphorylation in the pancreas []. This observation, coupled with its antitumor activity in mice [], suggests that this compound possesses favorable PK/PD characteristics for in vivo studies.

ANone: this compound demonstrates promising efficacy both in vitro and in vivo:

ANone: The available research does not provide specific information regarding the development of resistance to this compound.

ANone: While this compound shows promise as a potential therapeutic, research points to potential concerns:

- Pancreatic Function: The on-target pharmacological effects of PERK inhibition by this compound may lead to alterations in pancreatic function. This finding necessitates cautious development and evaluation of this compound in humans, especially in patients with pancreatic disorders [].

A: * Discovery of GSK2606414: The identification of GSK2606414, the first-in-class PERK inhibitor, marked a significant milestone, paving the way for further development of PERK inhibitors [].* Optimization and development of this compound: Subsequent research focused on optimizing the pharmacokinetic properties of GSK2606414 led to the discovery and development of this compound, which displayed improved characteristics [].

ANone: Yes, the research on this compound exemplifies cross-disciplinary efforts:

- Medicinal Chemistry and Pharmacology: The development of this compound involved a combination of medicinal chemistry efforts to optimize its structure and pharmacological studies to evaluate its activity and properties [].

- Computational Chemistry and Drug Design: Molecular modeling and simulations have been employed to understand the binding modes and selectivity profiles of this compound and its analogs, guiding further drug design efforts [, ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。